molecular formula C10H12N2O2 B1599601 2-Morpholinoisonicotinaldehyde CAS No. 864068-87-1

2-Morpholinoisonicotinaldehyde

Cat. No. B1599601
M. Wt: 192.21 g/mol
InChI Key: VMFCHBZYIHUMQE-UHFFFAOYSA-N
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Description

2-Morpholinoisonicotinaldehyde is a chemical compound with the empirical formula C10H12N2O2 and a molecular weight of 192.21 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Morpholinoisonicotinaldehyde can be represented by the SMILES string O=Cc1ccnc(c1)N2CCOCC2 . The InChI key for this compound is VMFCHBZYIHUMQE-UHFFFAOYSA-N .

Scientific Research Applications

Catalyst in Asymmetric Alkylation

2-Morpholinoisonicotinaldehyde-related compounds have been utilized in the field of asymmetric synthesis. For example, a polystyrene-supported analog of 3-exo-morpholinoisoborneol was synthesized and used as a ligand in the asymmetric alkylation of aldehydes, demonstrating high activity and enantioselectivity for a broad scope of substrates. This application highlights the potential of morpholine derivatives in facilitating precise and efficient chemical reactions (Osorio-Planes et al., 2012).

Role in Gene Function Studies

Morpholino oligomers, related to the morpholine structure, have been extensively used to inhibit gene function in various model organisms, offering insights into developmental biology. These studies emphasize the utility of morpholine derivatives in molecular biology and genetics (Heasman, 2002).

Synthesis of Piperazines and Morpholines

Morpholine derivatives are crucial in the synthesis of biologically active piperazines and morpholines. A study introduced SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines, which are key structural motifs in many bioactive compounds (Luescher et al., 2014).

Development of Nucleic Acid Analogs

Morpholine derivatives have also been explored in the creation of nucleic acid analogs. A novel oligonucleotide analog featuring morpholine subunits linked by carbamate groups was developed, providing new avenues for interacting with RNA and DNA (Stirchak et al., 1989).

Synthesis of Allenes

In organic chemistry, morpholine derivatives have been used in the synthesis of 1,3-disubstituted allenes. The process involved using morpholine as a base in reactions with terminal alkynes and aldehydes, underlining the versatility of morpholine in synthetic chemistry (Kuang & Ma, 2010).

Use in Catalytic Reactions

Morpholine-derived compounds have been applied in catalytic reactions. For instance, morpholinone- and piperidinone-derived triazolium salts were used to catalyze chemoselective cross-benzoin reactions, demonstrating the catalytic potential of morpholine-based structures (Langdon et al., 2014).

Safety And Hazards

2-Morpholinoisonicotinaldehyde is classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335), indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-morpholin-4-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFCHBZYIHUMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428748
Record name 2-Morpholinoisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinoisonicotinaldehyde

CAS RN

864068-87-1
Record name 2-(4-Morpholinyl)-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864068-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholinoisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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